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A comprehensive understanding of the structural biology of mutant isocitrate dehydrogenase 1
(mIDH1) in complex with its inhibitors is pivotal for the development of targeted cancer
therapies. The R132H mutation in IDH1 confers a neomorphic enzymatic activity, converting a-
ketoglutarate (a-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG), which plays a crucial
role in tumorigenesis.[1] This technical guide focuses on the structural and functional aspects
of the mIDH1 R132H mutant complexed with small molecule inhibitors, with a representative
focus on well-characterized allosteric inhibitors due to the absence of specific public data for a
compound termed "mIDH1-IN-1". The principles and data presented are drawn from studies of
potent inhibitors like Vorasidenib (AG-881) and Ivosidenib (AG-120).

Introduction to mIDH1 R132H as a Therapeutic
Target

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme, particularly at the R132 residue,
are frequently observed in several cancers, including glioma, acute myeloid leukemia (AML),
and cholangiocarcinoma.[2][3] The wild-type IDH1 enzyme catalyzes the NADP+-dependent
oxidative decarboxylation of isocitrate to a-ketoglutarate.[2][4] The R132H mutation, the most
common variant, results in a gain-of-function that enables the enzyme to reduce a-KG to 2-HG,
consuming NADPH in the process.[1][5] Elevated levels of 2-HG competitively inhibit a-KG-
dependent dioxygenases, leading to epigenetic alterations and a block in cellular differentiation,
thereby promoting cancer development.[1] This unique neomorphic activity makes mIDH1 an
attractive target for cancer therapy, with several allosteric inhibitors developed to specifically
target the mutant enzyme.[6][7]
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Quantitative Data on mIDH1 R132H Inhibition

The development of mIDHL1 inhibitors has led to a range of compounds with varying potencies
and binding characteristics. The following tables summarize key quantitative data for several
well-documented inhibitors of mIDH1 R132H.

Table 1: Inhibitor Potency Against mIDH1 R132H

o . Assay
Inhibitor IC50 (nM) Ki (nM) . Reference
Conditions

Vorasidenib (AG- Varies by

0.04-22 Not Reported ) [8]
881) mutation
Ivosidenib (AG- )
120) ~100-150 Not Reported Enzymatic assay  [9]
ML309 Not Reported 190 Enzymatic assay  [3]
FT-2102 Not Reported Not Reported Potent inhibitor [10]
BAY-1436032 Not Reported Not Reported Potent inhibitor [11]
Compound 1 8200 Not Reported Enzymatic assay  [3]
Compound 2 190 Not Reported Enzymatic assay  [3]
Compound 3 280 Not Reported Enzymatic assay  [3]

Table 2: Crystallographic Data for mIDH1 R132H-Inhibitor Complexes
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. Resolution R-Value R-Value
PDB ID Inhibitor Reference
(A) Work Free

Vorasidenib

6VEI 2.10 0.158 0.195 [7]
(AG-881)
Vorasidenib

6ADG 3.00 0.221 0.244 [12]
(AG-881)
Ivosidenib

8T70 2.05 Not Reported  Not Reported  [1]
(AG-120)

6U4J FT-2102 2.11 0.168 0.220 [10]
Compound

602Y 2.80 0.209 0.275 [13]
24
BAY 1436032

5LGE 2.70 0.195 0.230 [14]

analog

Structural Insights into the mIDH1 R132H-Inhibitor
Complex

Crystal structures of mIDH1 R132H in complex with various inhibitors have revealed a common
mechanism of allosteric inhibition. These inhibitors do not bind to the active site but rather to a
pocket at the interface of the enzyme's homodimer.[6] This binding site is conformationally
dynamic and its occupancy by an inhibitor locks the enzyme in an open, inactive conformation,
preventing the binding of the substrate a-KG.

For instance, the crystal structure of Vorasidenib (AG-881) in complex with mIDH1 R132H
(PDB: 6VEI) shows the inhibitor situated at the dimer interface.[7] This interaction stabilizes an
open conformation of the enzyme, which is catalytically incompetent. The binding of these
allosteric inhibitors is a key feature that provides selectivity for the mutant enzyme over the
wild-type IDHL1.[6]

Signaling Pathways and Experimental Workflows
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The following diagrams illustrate the enzymatic reaction of mIDH1, the workflow for determining
its structure, and the mechanism of allosteric inhibition.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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